

# relative stability of cyclocarbon versus other cyclo[n]carbon molecules

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## The Stability of Cyclocarbons: A Comparative Guide for Researchers

### Introduction

The successful synthesis and characterization of various cyclo[n]carbons, particularly the aromatic cyclo[18]carbon, have invigorated the field of synthetic carbon allotropes. These monocyclic rings of sp-hybridized carbon atoms present unique electronic and structural properties that are of significant interest to researchers in materials science, electronics, and drug development. A critical aspect for the practical application of these novel molecules is their relative stability. This guide provides an objective comparison of the stability of different cyclo[n]carbon molecules, supported by experimental and computational data. We delve into the structural, electronic, and thermodynamic factors influencing their stability and provide detailed experimental protocols for their synthesis.

### Relative Stability of Cyclo[n]carbons: An Overview

The stability of cyclo[n]carbons is a complex interplay of ring strain, aromaticity, and electronic structure. Generally, cyclic structures are energetically more stable than their linear carbon chain counterparts.[2] However, the stability within the cyclo[n]carbon family varies significantly with the number of carbon atoms (n).

Early predictions suggested that cyclo[18]carbon would be the smallest relatively stable cyclocarbon, with a computed strain energy of 72 kcal/mol.[2] More recent calculations using

advanced theoretical models have refined this value to approximately 61.7 kcal/mol.[3] A general relationship for the strain energy (SE) of even-numbered cyclo[2n]carbons has been proposed as  $SE = 555.0 \cdot n^{-1} \text{ kcal} \cdot \text{mol}^{-1}$ . [3]

For smaller cyclocarbons (up to  $n=22$ ), a nonradical nature and considerable singlet-triplet energy gaps (often exceeding 20 kcal/mol) contribute to their stability.[2] The stability of smaller cyclocarbons also exhibits an oscillatory pattern, with those conforming to Hückel's rule for aromaticity ( $n = 4m+2$ ) being more stable than those with  $4m$  carbons.[2] However, this distinction based on aromaticity diminishes with increasing ring size. Computational studies suggest that for larger cyclocarbons ( $n \geq 24$ ), both aromatic and anti-aromatic characteristics are minimal, and they are better described as non-aromatic.[2]

Odd-numbered cyclo[n]carbons have also been synthesized and are predicted to be less stable than their even-numbered neighbors.[4][5] Their electronic ground states are often triplets, and they exhibit unique alternating aromaticity.[6][7][8]

## Quantitative Comparison of Cyclocarbon Properties

To facilitate a direct comparison, the following tables summarize key computational and experimental data on the stability and electronic properties of various cyclo[n]carbon molecules.

Cyclocarbon (n)	Strain Energy (kcal/mol)	Singlet-Triplet Gap ( $\Delta$ EST) (kcal/mol)	Aromaticity/Electronic Nature	Reference(s)
Even-Numbered				
C10	-	> 20 (predicted)	Aromatic ( $4n+2$ )	[2]
C12	-	-	Anti-aromatic ( $4n$ )	[9]
C14	-	> 20 (predicted)	Aromatic ( $4n+2$ )	[2]
C16	-	-	Anti-aromatic ( $4n$ )	[10]
C18	61.7 - 72	> 20	Aromatic ( $4n+2$ ), Polyynic	[2][3]
C20	-	-	Anti-aromatic ( $4n$ )	[9]
C22	-	> 20 (predicted)	Aromatic ( $4n+2$ )	[2]
C32	-	-	Anti-aromatic (ring current: $-4.6 \text{ nA T}^{-1}$ )	[10]
>C50	Decreases with n	-	Non-aromatic	[10]
Odd-Numbered				
C13	-	-8.5 (Triplet ground state)	Open-shell triplet, Kinked geometry	[4][5][6]
C13-C49	-	4 - 5.6	Generally triplet ground state	[6][7]
C29	-	-21.2 (Triplet ground state)	Triplet ground state	[6]

Table 1: Comparative Stability and Electronic Properties of Cyclo[n]carbons.

Precursor Molecule	Target Cyclocarbon	Yield (%)	Experimental Conditions	Reference(s)
C <sub>24</sub> O <sub>6</sub>	C <sub>18</sub>	~13	Tip-induced decarbonylation on NaCl/Cu(111) at 5 K	[11][12]
C <sub>18</sub> Br <sub>6</sub>	C <sub>18</sub>	~64	Tip-induced debromination on NaCl/Cu(111) at 5 K	[11][13]
Halogenated precursors	C <sub>12</sub> , C <sub>20</sub>	-	On-surface retro-Bergman ring-opening	[9]
Decachlorofluorene	C <sub>13</sub>	-	Tip manipulation on NaCl/Au(111)	[4][5]
C <sub>10</sub>	C <sub>20</sub> , C <sub>30</sub>	-	Tip-induced coupling and ring-opening	[14][15]

Table 2: Precursors and Yields for On-Surface Synthesis of Cyclo[n]carbons.

## Experimental Protocols

The majority of experimentally realized cyclocarbons have been synthesized and characterized using on-surface techniques under ultra-high vacuum (UHV) and at cryogenic temperatures.

### On-Surface Synthesis of Cyclo[1]carbon from C<sub>18</sub>Br<sub>6</sub>

This method has demonstrated a significantly higher yield for producing cyclo[1]carbon compared to the use of a cyclocarbon oxide precursor.[11][13]

#### 1. Substrate Preparation:

- A Cu(111) single crystal is cleaned by standard sputtering and annealing cycles in UHV.

- A bilayer of sodium chloride (NaCl) is grown on the cold Cu(111) surface (held at ~5 K) by thermal evaporation of NaCl. The NaCl layer acts as an insulating substrate, decoupling the precursor molecules and the final cyclocarbon from the reactive metal surface.[\[11\]](#)[\[16\]](#)

## 2. Precursor Deposition:

- The C<sub>18</sub>Br<sub>6</sub> precursor is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) substrate.[\[11\]](#) A sub-monolayer coverage is targeted to ensure individual molecules are well-separated.

## 3. Tip-Induced Debromination:

- A low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) are used for both manipulation and characterization at 5 K.[\[11\]](#)[\[16\]](#)
- The STM tip, often functionalized with a single carbon monoxide (CO) molecule to enhance imaging resolution, is positioned over a C<sub>18</sub>Br<sub>6</sub> molecule.
- Voltage pulses (typically around +2 to +3 V) are applied to the molecule via the STM tip.[\[11\]](#)[\[17\]](#) This induces the sequential dissociation of the bromine atoms.
- The process is monitored by acquiring STM and AFM images between manipulation steps.

## 4. Characterization:

- High-resolution AFM with a CO-functionalized tip is used to confirm the structure of the final cyclo[n]carbon molecule. The resulting images reveal a polyyne structure with alternating single and triple bonds.[\[11\]](#)

# Computational Methodology for Stability Analysis

Computational studies are crucial for predicting the stability and properties of cyclocarbons. A common approach involves:

## 1. Geometry Optimization:

- The molecular structures of the lowest singlet and triplet states of the cyclo[n]carbons are optimized using density functional theory (DFT).[\[7\]](#) Functionals with a significant amount of

Hartree-Fock exchange, such as BHandHLYP, are often employed as they have been shown to correctly predict the polyynic structures of even-numbered cyclocarbons.[7]

- For more accurate descriptions, especially for systems with strong static correlation, multireference methods like the complete active space self-consistent field (CASSCF) are used.[6][7]

## 2. Energy Calculations:

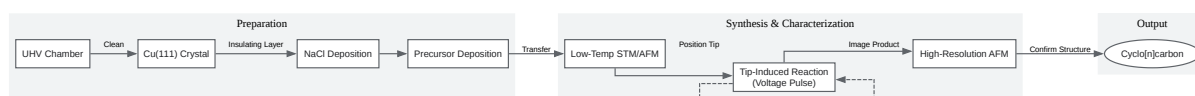
- Single-point energy calculations are performed on the optimized geometries to determine the relative energies of different isomers and electronic states (e.g., singlet vs. triplet).[6]
- Strain energies are often calculated by comparing the energy of the cyclic molecule to a suitable strain-free reference.[3]

## 3. Aromaticity Analysis:

- Aromaticity is typically assessed by calculating magnetically induced current densities (MICDs) using methods like the gauge-including magnetically induced currents (GIMIC) method.[10] Diatropic currents indicate aromaticity, while paratropic currents suggest anti-aromaticity.

# Logical Workflow and Visualization

The on-surface synthesis of cyclocarbons from molecular precursors follows a clear logical progression. This workflow can be visualized to illustrate the key steps and their relationships.



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Caption: Workflow for the on-surface synthesis of cyclo[n]carbons.

## Conclusion

The relative stability of cyclo[n]carbons is a determining factor for their synthesis and potential applications. While cyclo[1]carbon stands out as a remarkably stable aromatic species, ongoing research is continually pushing the boundaries, with the successful synthesis of both smaller, more strained rings and larger, non-aromatic structures. The on-surface synthesis approach, coupled with advanced computational modeling, provides a powerful platform for exploring this fascinating class of carbon allotropes. The data and protocols presented in this guide offer a valuable resource for researchers aiming to understand and harness the unique properties of cyclocarbons.

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- To cite this document: BenchChem. [relative stability of cyclocarbon versus other cyclo[n]carbon molecules]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256028#relative-stability-of-cyclocarbon-versus-other-cyclo-n-carbon-molecules>]

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